Cas no 2228133-73-9 (methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate)

Methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate is a thiophene-based ester derivative with a ketone functional group, offering versatility in organic synthesis and pharmaceutical applications. Its structure combines a thiophene core with a methyl carboxylate and a propan-2-one substituent, making it a valuable intermediate for constructing heterocyclic compounds. The compound exhibits moderate reactivity, enabling selective modifications at the ketone or ester positions. Its stability under standard conditions ensures ease of handling and storage. This product is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its compatibility with cross-coupling and nucleophilic addition reactions. Its well-defined purity and consistent performance make it suitable for research and industrial-scale applications.
methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate structure
2228133-73-9 structure
商品名:methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate
CAS番号:2228133-73-9
MF:C9H10O3S
メガワット:198.238901615143
CID:5975223
PubChem ID:165779737

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate
    • 2228133-73-9
    • EN300-1786848
    • インチ: 1S/C9H10O3S/c1-6(5-10)7-3-4-8(13-7)9(11)12-2/h3-6H,1-2H3
    • InChIKey: JXCNWOCNSMFBNW-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)OC)=CC=C1C(C=O)C

計算された属性

  • せいみつぶんしりょう: 198.03506535g/mol
  • どういたいしつりょう: 198.03506535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 71.6Ų

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1786848-0.05g
methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate
2228133-73-9
0.05g
$1212.0 2023-09-19
Enamine
EN300-1786848-1.0g
methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate
2228133-73-9
1g
$1442.0 2023-06-02
Enamine
EN300-1786848-1g
methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate
2228133-73-9
1g
$1442.0 2023-09-19
Enamine
EN300-1786848-5g
methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate
2228133-73-9
5g
$4184.0 2023-09-19
Enamine
EN300-1786848-0.1g
methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate
2228133-73-9
0.1g
$1269.0 2023-09-19
Enamine
EN300-1786848-10.0g
methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate
2228133-73-9
10g
$6205.0 2023-06-02
Enamine
EN300-1786848-0.25g
methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate
2228133-73-9
0.25g
$1328.0 2023-09-19
Enamine
EN300-1786848-0.5g
methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate
2228133-73-9
0.5g
$1385.0 2023-09-19
Enamine
EN300-1786848-2.5g
methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate
2228133-73-9
2.5g
$2828.0 2023-09-19
Enamine
EN300-1786848-5.0g
methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate
2228133-73-9
5g
$4184.0 2023-06-02

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate 関連文献

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylateに関する追加情報

Methyl 5-(1-Oxopropan-2-yl)Thiophene-2-Carboxylate: A Comprehensive Overview

The compound methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate, identified by the CAS number 2228133-73-9, is a significant molecule in the field of organic chemistry. This compound belongs to the class of thiophene derivatives, which have gained considerable attention due to their unique electronic properties and diverse applications in various industries. The structure of this compound consists of a thiophene ring substituted with a methyl ester group at the 2-position and a 1-oxopropan-2-yl group at the 5-position. These substituents impart specific reactivity and functionality to the molecule, making it a valuable compound for both academic research and industrial applications.

Recent studies have highlighted the potential of thiophene derivatives in the development of advanced materials, such as organic semiconductors and optoelectronic devices. The presence of the ester group in methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate enhances its solubility in organic solvents, which is advantageous for its use in solution-based fabrication processes. Moreover, the thiophene ring's aromaticity contributes to its stability and ability to participate in various chemical reactions, including cycloaddition reactions and electrophilic substitutions.

In terms of synthesis, this compound can be prepared through a variety of methods, including Friedel-Crafts acylation and nucleophilic substitution reactions. Researchers have explored green chemistry approaches to synthesize this compound, focusing on reducing environmental impact while maintaining high yields. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while minimizing energy consumption.

The applications of methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate are not limited to material science; it also finds utility in pharmaceutical research. Thiophene derivatives are known for their potential as drug candidates due to their ability to modulate various biological targets. Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes, making it a promising lead compound for further drug development.

From an environmental perspective, understanding the fate and behavior of methyl 5-(1-Oxopropan-2-Yl)Thiophene-Carboxylate in natural systems is crucial. Research has shown that this compound undergoes biodegradation under specific conditions, which is essential for assessing its environmental impact and ensuring sustainable practices in its production and use.

In conclusion, methyl 5-(1-Oxopropan-2-Yl)Thiophene-Carboxylate, with its unique structure and versatile properties, continues to be a subject of intense research interest. Its potential applications span across multiple disciplines, from materials science to pharmacology, underscoring its importance in both academic and industrial settings. As advancements in synthetic methodologies and application development continue, this compound is poised to play an even more significant role in shaping future innovations.

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